Product packaging for N-Boc-2-(3'-Chlorophenyl)-D-glycine(Cat. No.:CAS No. 926641-28-3)

N-Boc-2-(3'-Chlorophenyl)-D-glycine

Cat. No.: B1276631
CAS No.: 926641-28-3
M. Wt: 285.72 g/mol
InChI Key: BGMKFLAFNZFBBB-SNVBAGLBSA-N
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Description

Significance of Chiral α-Amino Acids in Modern Organic Synthesis

Chiral α-amino acids are fundamental to the fabric of life, forming the building blocks of proteins. Beyond their biological roles, they are invaluable assets in modern organic synthesis. nih.govacs.org Their importance lies in their stereochemical diversity, providing a rich "chiral pool" from which chemists can derive a vast array of enantiomerically pure compounds. enamine.netresearchgate.net This is particularly critical in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by its specific three-dimensional arrangement. nih.govmdpi.com The use of chiral α-amino acids as starting materials or key intermediates allows for the stereocontrolled synthesis of complex target molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.netnih.gov

The presence of both an amino group and a carboxylic acid group on the same carbon atom (the α-carbon) provides a versatile handle for a multitude of chemical transformations. wou.edu This bifunctionality allows for the systematic construction of peptide chains and the introduction of diverse side chains, leading to a wide range of molecular structures and properties. nih.gov Furthermore, asymmetric synthesis methodologies, such as those employing chiral catalysts, have been developed to generate novel, non-natural chiral α-amino acids, further expanding the synthetic chemist's toolkit. nih.govacs.org

Overview of N-Boc Protection Strategies for Amino Acids in Research

The synthesis of peptides and other complex molecules derived from amino acids requires a strategic approach to manage the reactivity of the amino and carboxyl groups. proprep.com To prevent unwanted side reactions, such as self-polymerization, it is essential to temporarily "protect" one of the functional groups while the other is being chemically modified. proprep.com The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the amine functionality of amino acids. total-synthesis.comjk-sci.com

The N-Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This process converts the highly nucleophilic amine into a less reactive carbamate, effectively masking its reactivity. total-synthesis.comresearchgate.net The key advantage of the Boc group lies in its stability under a wide range of reaction conditions, including those that are basic or involve many nucleophiles. total-synthesis.com However, it can be readily and cleanly removed under mild acidic conditions, typically using trifluoroacetic acid (TFA). jk-sci.com This orthogonality to other protecting groups, such as the base-labile Fmoc group, allows for selective deprotection and stepwise elaboration of the molecular structure, a cornerstone of solid-phase peptide synthesis (SPPS). total-synthesis.compeptide.com The development of various reagents and conditions for N-Boc protection and deprotection has made it a highly versatile and indispensable tool in organic synthesis. organic-chemistry.orgresearchgate.net

Contextualizing N-Boc-2-(3'-Chlorophenyl)-D-glycine within the Chiral Amino Acid Landscape

This compound is a specific example of a non-natural, chiral α-amino acid derivative that holds significant potential as a building block in organic synthesis. Its structure combines the key features discussed above: a chiral center, a phenylglycine core, and the N-Boc protecting group. The "D-glycine" designation indicates the specific stereochemical configuration at the α-carbon. The presence of a chlorine atom on the phenyl ring at the 3-position introduces an additional element of functionality and can influence the electronic properties and biological activity of molecules derived from this compound.

As a member of the broader class of phenylglycine derivatives, it belongs to a family of compounds that are known to be important structural motifs in various biologically active molecules, including certain antibiotics and cardiovascular drugs. acs.org The "N-Boc" protection renders it suitable for use in stepwise synthetic strategies, such as peptide synthesis or the construction of complex heterocyclic systems. The specific combination of the D-configuration and the 3-chloro-substituted phenyl ring makes this compound a unique and valuable tool for chemists seeking to create novel compounds with tailored properties. Its utility lies in its ability to introduce a specific and well-defined three-dimensional element into a larger molecule, thereby influencing its shape, and consequently, its function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16ClNO4 B1276631 N-Boc-2-(3'-Chlorophenyl)-D-glycine CAS No. 926641-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMKFLAFNZFBBB-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427445
Record name N-Boc-2-(3'-Chlorophenyl)-D-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926641-28-3
Record name N-Boc-2-(3'-Chlorophenyl)-D-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Resolution and Enantiomeric Purity in Chlorophenylglycine Research

Chromatographic Techniques for Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a cornerstone technique for the analytical and preparative separation of enantiomers. csfarmacie.czunife.itchromatographyonline.com The direct separation of N-protected amino acids like N-Boc-2-(3'-Chlorophenyl)-D-glycine is readily achievable with various commercially available CSPs. chromatographytoday.com

Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and vancomycin (e.g., CHIROBIOTIC T and V), have proven particularly effective for resolving N-blocked amino acids. sigmaaldrich.com These CSPs offer multimodal capabilities, allowing for separation under reversed-phase, polar organic, and polar ionic conditions. sigmaaldrich.comsigmaaldrich.com The chiral recognition mechanism involves multiple interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the complex, three-dimensional structure of the glycopeptide selector. nih.govsigmaaldrich.com

Polysaccharide-based CSPs, derived from cellulose or amylose coated on a silica support, are also widely used. rsc.org These phases, such as CHIRALPAK IA or IC, often achieve high selectivity through the formation of transient diastereomeric complexes via hydrogen bonds and π-π interactions between the analyte and the chiral polymer. rsc.org

The choice of mobile phase is crucial for optimizing separation. Common modes include:

Reversed-Phase Mode: Utilizes aqueous mobile phases with organic modifiers like methanol (B129727) or acetonitrile, often with acidic or basic additives to control the ionization state of the analyte and the stationary phase. sigmaaldrich.com This mode is particularly suitable for N-Boc amino acids. sigmaaldrich.com

Polar Organic Mode (POM): Employs non-aqueous mobile phases, typically mixtures of alcohols and alkanes (e.g., ethanol/hexane) or acetonitrile/methanol. chromatographytoday.com

Polar Ionic Mode (PIM): A variation of POM that includes small amounts of acid and base or a volatile salt like ammonium (B1175870) acetate in a polar organic solvent, which is highly compatible with mass spectrometry (LC-MS). sigmaaldrich.comsigmaaldrich.com

Table 1: HPLC Chiral Stationary Phases for N-Boc-Amino Acid Separation

CSP Type Commercial Name Examples Typical Mobile Phase Modes Primary Interactions
Macrocyclic Glycopeptide CHIROBIOTIC T, CHIROBIOTIC V, CHIROBIOTIC R Reversed-Phase, Polar Organic, Polar Ionic Hydrogen Bonding, Ionic Interactions, Dipole-Dipole, Steric Repulsion
Polysaccharide-Based CHIRALPAK IA, CHIRALPAK IC, CHIRALCEL OD Normal-Phase, Reversed-Phase, Polar Organic Hydrogen Bonding, π-π Interactions, Dipole-Dipole, Inclusion Complexation

| Zwitterionic | CHIRALPAK ZWIX(+) / ZWIX(-) | Polar Organic, Reversed-Phase | Ion Exchange, Hydrogen Bonding |

Diastereomeric Salt Formation and Crystallization-Based Resolution

A classical and industrially scalable method for resolving racemic mixtures is through the formation of diastereomeric salts. wikipedia.orgkesselssa.com This process involves reacting the racemic amino acid derivative with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.orgtcichemicals.com Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. libretexts.orggavinpublishers.com

For an acidic compound like N-Boc-2-(3'-Chlorophenyl)-glycine, a chiral base is used as the resolving agent. Conversely, for the resolution of the parent compound, 2-chlorophenylglycine, a chiral acid is employed. A well-documented example is the resolution of racemic 2-chlorophenylglycine using (1S)-(+)-camphor-10-sulfonic acid. google.comrsc.org The process typically involves the following steps:

Salt Formation: The racemic mixture is dissolved with an equimolar amount of the chiral resolving agent in a suitable solvent.

Crystallization: The solution is cooled or concentrated, causing the less soluble diastereomeric salt to crystallize out. The efficiency of the resolution depends on the significant difference in solubility between the two diastereomeric salts. rsc.org

Separation: The crystallized salt is separated by filtration.

Liberation: The desired enantiomer is recovered from the purified diastereomeric salt by adding an acid or base to break the salt bond, followed by extraction. The chiral resolving agent can often be recovered and recycled. kesselssa.com

The selection of the resolving agent and solvent system is critical and often determined empirically. wikipedia.org The crystal packing and intermolecular interactions of the diastereomeric salts determine their relative solubilities and, therefore, the success of the resolution. rsc.org

Table 2: Common Chiral Resolving Agents for Amino Acids

Resolving Agent Type Examples Target Functional Group
Chiral Acids (+)-Tartaric Acid, (1S)-(+)-Camphor-10-sulfonic Acid, (R)-(-)-Mandelic Acid Amino Group

| Chiral Bases | (-)-Brucine, (+)-Cinchonine, (R)-(+)-1-Phenylethylamine | Carboxylic Acid Group |

Enzymatic Resolution Approaches for Amino Acid Derivatives

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for producing enantiomerically pure amino acids and their derivatives. nih.govresearchgate.net This method exploits the stereoselectivity of enzymes, which catalyze a reaction on one enantiomer of a racemic substrate at a much higher rate than the other. acs.org

For N-Boc-amino acids, hydrolases such as lipases and proteases are commonly used. elsevierpure.com The typical strategy involves the enantioselective hydrolysis of a racemic ester derivative, such as the methyl or ethyl ester of N-Boc-2-(3'-Chlorophenyl)-glycine. nih.gov

The process can be summarized as follows:

A racemic mixture of the N-Boc-chlorophenylglycine ester is prepared.

An enzyme, such as Candida antarctica lipase B (CALB) or a protease like subtilisin, is added to the substrate in an aqueous buffer system. elsevierpure.comresearchgate.net

The enzyme selectively hydrolyzes one ester enantiomer (e.g., the L-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the desired D-ester) largely unreacted.

The reaction is stopped at approximately 50% conversion to maximize the yield and enantiomeric excess of both the product and the remaining substrate.

The unreacted N-Boc-D-amino acid ester is then separated from the hydrolyzed L-amino acid product based on their different chemical properties (e.g., solubility in acidic/basic solutions).

Research has specifically demonstrated the effective resolution of (RS)-N-Boc-2-chlorophenylglycine methyl ester using immobilized subtilisin, yielding the desired enantiomerically enriched building block. researchgate.net The use of immobilized enzymes is particularly advantageous for large-scale applications as it simplifies enzyme removal and allows for reuse. researchgate.net

Table 3: Enzymes Used in the Resolution of Amino Acid Derivatives

Enzyme Class Specific Enzyme Example Typical Substrate Reaction Type
Lipases Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL) Racemic N-protected amino acid esters Enantioselective Hydrolysis or Acylation
Proteases Subtilisin, Alcalase Racemic N-protected amino acid esters Enantioselective Hydrolysis

| Acylases | Penicillin G Acylase | Racemic N-acyl amino acids (e.g., N-phenylacetyl) | Enantioselective Deacylation |

Analytical Methodologies for Enantiomeric Excess and Stereochemical Purity Determination

Accurately determining the enantiomeric purity, or enantiomeric excess (ee), is essential to validate the success of a resolution process. The two primary methods for this analysis are chiral HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral HPLC: As described in section 3.1, chiral HPLC is the most direct and widely used method for determining enantiomeric purity. rsc.orgnih.gov A sample of the resolved compound is injected into an HPLC system equipped with a suitable chiral column. The two enantiomers are separated in time, appearing as distinct peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of the two peaks. Modern HPLC methods are highly sensitive and can accurately quantify undesired isomers at levels below 0.1%. rsc.org

NMR Spectroscopy: NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers, either covalently or non-covalently. acs.org

Chiral Derivatizing Agents (CDAs): The sample is reacted with a chiral agent to form covalent diastereomers. These diastereomers have distinct NMR spectra, and signals from specific nuclei (e.g., ¹H, ¹³C, ¹⁹F, ³¹P) will appear at different chemical shifts, allowing for integration and quantification of each species. rsc.org

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the enantiomers. acs.org This interaction induces small but measurable differences in the chemical shifts of the enantiomers in the NMR spectrum, enabling the determination of their ratio. acs.orgunipi.it

While HPLC is generally more sensitive and straightforward for routine analysis, NMR provides valuable structural information and does not require finding a suitable chromatographic separation method, making it a powerful complementary technique. acs.org

Table 4: Comparison of Analytical Methods for Enantiomeric Purity

Method Principle Advantages Limitations
Chiral HPLC Physical separation of enantiomers on a chiral stationary phase. High sensitivity and accuracy; direct quantification; well-established for a wide range of compounds. Requires method development to find a suitable column and mobile phase; can be time-consuming.

| NMR with Chiral Auxiliaries | Formation of diastereomeric species with distinct NMR signals. | Rapid analysis once a suitable auxiliary is found; provides structural confirmation. | Lower sensitivity than HPLC; potential for kinetic resolution with CDAs; CSA effectiveness is highly compound-dependent. |

Role of N Boc 2 3 Chlorophenyl D Glycine As a Chiral Building Block in Complex Molecular Architectures

Incorporation into Peptide and Peptidomimetic Frameworks

The incorporation of unnatural amino acids like N-Boc-2-(3'-Chlorophenyl)-D-glycine into peptide sequences is a key strategy for developing novel therapeutic agents and research tools. The Boc (tert-butyloxycarbonyl) protecting group is instrumental in solid-phase peptide synthesis (SPPS), allowing for the stepwise addition of amino acids to a growing peptide chain. nih.govyoutube.compeptide.com The presence of the 3-chlorophenyl group introduces steric bulk and specific electronic properties, while the D-configuration of the amino acid can significantly influence the peptide's secondary structure and its resistance to enzymatic degradation.

Design of Constrained Peptide Analogues

Constrained peptides, which have a more rigid structure than their linear counterparts, often exhibit improved biological activity and stability. The introduction of D-amino acids and N-alkylated amino acids is a common method to induce specific secondary structures, such as β-turns. nih.govnih.gov The incorporation of this compound can enforce a specific conformation in a peptide chain due to the steric hindrance of the 3-chlorophenyl group and the inherent conformational preferences of D-amino acids. This constrained geometry can lead to a higher binding affinity for biological targets by locking the peptide into its bioactive conformation.

The design of such analogues involves the strategic placement of the non-natural amino acid within the peptide sequence to promote the desired fold. Computational modeling is often employed to predict the conformational impact of incorporating such building blocks.

Synthesis of Modified Peptides with Enhanced Biological Properties for Research

The modification of peptides with unnatural amino acids can lead to enhanced biological properties, such as increased potency, selectivity, and metabolic stability. nih.govmdpi.compeptide.co.jp The 3-chlorophenyl group of this compound can engage in specific interactions with a target receptor, such as hydrophobic or halogen bonding interactions, potentially increasing binding affinity. nih.gov

Furthermore, peptides containing D-amino acids are generally more resistant to proteolysis by endogenous proteases, which preferentially recognize and cleave peptide bonds between L-amino acids. This increased stability leads to a longer in vivo half-life, a desirable property for therapeutic peptides. The synthesis of such modified peptides typically follows standard solid-phase peptide synthesis (SPPS) protocols, where this compound is coupled to the growing peptide chain using standard coupling reagents. nih.govyoutube.com

Table 1: General Steps in Solid-Phase Peptide Synthesis (SPPS) for Incorporating this compound

StepDescriptionReagents/Conditions
1. Resin Loading The first amino acid (C-terminal) is attached to a solid support (resin).Varies depending on resin and amino acid.
2. Deprotection The Boc protecting group of the resin-bound amino acid is removed.Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.com
3. Neutralization The resulting ammonium (B1175870) salt is neutralized to the free amine.Diisopropylethylamine (DIEA) in DCM or N-methylmorpholine (NMM). chim.it
4. Coupling The next N-Boc-protected amino acid (e.g., this compound) is activated and coupled to the free amine.Coupling reagents like DCC, HBTU, or HATU. youtube.com
5. Repeat Steps 2-4 are repeated to elongate the peptide chain.-
6. Cleavage The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.Strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

Precursor for Heterocyclic Compounds and Scaffold Synthesis

N-Boc-protected amino acids are versatile starting materials for the synthesis of a wide range of heterocyclic compounds and complex molecular scaffolds. The amino and carboxylic acid functionalities, along with the side chain, provide multiple points for chemical modification and cyclization reactions.

Pyrrole (B145914) and Pyrrolidine Ring System Synthesis

While direct synthesis of pyrroles and pyrrolidines from this compound is not extensively documented, general methods for the synthesis of these heterocycles from amino acid precursors are well-established. For instance, the Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.govnih.gov N-Boc-amino acids can be converted into suitable precursors for such reactions. Multicomponent reactions also provide a powerful tool for the synthesis of highly substituted pyrroles from simple building blocks. nih.govbohrium.com

Pyrazole (B372694) and Isoxazole Derivative Synthesis

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. chim.itmdpi.comnih.gov N-Boc-amino acids can be transformed into β-keto esters, which are key intermediates for pyrazole synthesis. nih.gov A general protocol for the synthesis of isoxazoles from N-Boc-amino acids involves the conversion of the amino acid to a nitrile oxide, which then undergoes a [3+2] cycloaddition with an alkyne or alkene. rsc.orgresearchgate.netnih.govyoutube.comorganic-chemistry.org

Table 2: General Approach for Isoxazole Synthesis from an N-Boc-Amino Acid

StepTransformationGeneral Reagents
1 Reduction of the carboxylic acid of the N-Boc-amino acid to an alcohol.e.g., Borane-tetrahydrofuran complex
2 Oxidation of the alcohol to an aldehyde.e.g., Dess-Martin periodinane
3 Formation of an oxime from the aldehyde.Hydroxylamine hydrochloride
4 Conversion of the oxime to a hydroximoyl chloride (nitrile oxide precursor).N-Chlorosuccinimide (NCS)
5 In situ generation of the nitrile oxide and [3+2] cycloaddition with an alkyne.Base (e.g., triethylamine), alkyne

Application in Construction of Complex Nitrogen-Containing Scaffolds

The development of novel molecular scaffolds is crucial in drug discovery for exploring new chemical space. Chiral amino acids like this compound are valuable starting materials for the synthesis of diverse and complex nitrogen-containing scaffolds. mdpi.com The combination of the stereocenter, the protected amine, and the reactive carboxylic acid group allows for the construction of rigid, three-dimensional structures through various cyclization and functionalization strategies. These scaffolds can then be further elaborated to generate libraries of compounds for biological screening.

Contribution to the Chiral Pool in Natural Product Synthesis Research

The synthesis of natural products often requires the incorporation of unusual or non-proteinogenic amino acids to replicate the complex structures found in nature. Phenylglycine-type amino acids, for instance, are present in a wide array of peptide natural products, including certain glycopeptide antibiotics. nih.gov this compound serves as a valuable contributor to the synthetic chiral pool, providing chemists with a ready-to-use, enantiomerically pure building block.

The use of such pre-fabricated chiral building blocks is a cornerstone of modern synthetic strategy. It allows for the direct incorporation of a defined stereocenter, bypassing the need for challenging asymmetric synthesis or chiral resolution steps at later stages of a complex synthesis. The D-amino acid configuration is particularly notable as it is less common in nature than the L-configuration, but is a key feature in many microbial peptides with potent biological activities. The presence of the chloro-substituent on the phenyl ring also provides a handle for late-stage modifications through cross-coupling reactions, enabling the synthesis of a library of natural product analogs for structure-activity relationship (SAR) studies. mdpi.com While specific, widely-published total syntheses of natural products using this compound are not extensively documented, its utility is inferred from the broad application of similar N-Boc-protected non-proteinogenic amino acids in the assembly of complex natural product frameworks. nih.gov

Advanced Synthetic Intermediate in Pharmaceutical Target Molecules Research

In medicinal chemistry and pharmaceutical development, this compound functions as a high-value synthetic intermediate for creating active pharmaceutical ingredients (APIs). The incorporation of unnatural amino acids like this one is a well-established strategy for designing peptidomimetics and other small molecules with improved pharmacological profiles, such as enhanced potency, greater metabolic stability, or specific receptor-binding properties. chemsrc.commdpi.com

The 3-chlorophenylglycine moiety is a structural motif found in various bioactive compounds. The chlorine atom can form halogen bonds or engage in other specific interactions within a biological target, such as an enzyme's active site, potentially increasing binding affinity and efficacy. The D-configuration can confer resistance to enzymatic degradation by proteases, prolonging the therapeutic agent's half-life in the body.

Research into novel therapeutics often involves the synthesis of numerous analogs of a lead compound to optimize its properties. The availability of this compound facilitates this process, allowing for its direct integration into a target molecule's scaffold. nih.gov For example, N-Boc protected amino acids are fundamental in the construction of peptide-based drugs and complex heterocyclic systems like quinazolinones, which are cores of several approved drugs. nih.govmdpi.com The use of a pre-formed, enantiopure intermediate like this compound ensures stereochemical fidelity in the final API, which is a critical requirement for drug safety and efficacy.

Computational and Theoretical Studies in Support of N Boc 2 3 Chlorophenyl D Glycine Chemistry

Quantum Chemical Calculations for Reaction Mechanism Elucidation in Chiral Synthesis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the intricate energy landscapes of chemical reactions. For the chiral synthesis of N-Boc-protected amino acids, these calculations can elucidate the transition states and intermediates involved in asymmetric transformations. By modeling the interactions between reactants, catalysts, and solvents at the molecular level, researchers can identify the key factors governing the reaction pathway and stereochemical outcome.

For instance, in the synthesis of related glycine (B1666218) derivatives, computational studies have been employed to understand the mechanism of stereoselective alkylation or amination reactions. These models can reveal the subtle non-covalent interactions, such as hydrogen bonding and steric hindrance, that dictate the facial selectivity of the prochiral substrate, leading to the preferential formation of the desired D-enantiomer.

Molecular Modeling and Conformational Analysis of Derivatives

Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are crucial for understanding the three-dimensional structure and conformational preferences of N-Boc-2-(3'-Chlorophenyl)-D-glycine and its derivatives. The spatial arrangement of the Boc protecting group, the chlorophenyl ring, and the glycine backbone significantly influences the molecule's reactivity and its interactions with other chiral molecules or biological targets.

Conformational analysis helps to identify the most stable low-energy conformers of the molecule in different environments. This information is vital for designing derivatives with specific biological activities or for understanding their behavior in subsequent synthetic steps. For example, the orientation of the 3'-chlorophenyl group can affect the binding affinity of a derivative to a specific enzyme or receptor.

Prediction of Stereoselectivity and Reaction Pathways

A significant advantage of computational chemistry is its ability to predict the stereoselectivity of a reaction before it is even attempted in the laboratory. By calculating the energy barriers for the formation of different stereoisomers, chemists can forecast the enantiomeric excess (ee) that can be expected from a particular chiral catalyst or auxiliary.

In the context of this compound synthesis, computational models can be used to screen a variety of potential catalysts and reaction conditions to identify those that are most likely to yield the desired D-isomer with high purity. This predictive power accelerates the discovery of efficient and highly stereoselective synthetic methods, reducing the need for extensive empirical optimization.

Ligand Design and Catalyst Optimization through Computational Methods

The rational design of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. Computational methods play a central role in this process by allowing for the in silico design and evaluation of new catalytic systems. By understanding the mechanism of stereocontrol, chemists can use molecular modeling to design ligands that create a specific chiral environment around the reactive center, thereby directing the stereochemical course of the reaction.

For the synthesis of this compound, computational approaches can guide the modification of existing catalyst scaffolds to enhance their stereoselectivity and reactivity. This can involve altering the steric bulk or electronic properties of the ligand to optimize its interaction with the substrate and promote the formation of the desired D-product. This iterative cycle of computational design, synthesis, and experimental validation is a powerful strategy for developing next-generation catalysts.

Emerging Research Avenues and Methodological Advancements in N Boc 2 3 Chlorophenyl D Glycine Synthesis

Continuous Flow Chemistry for Scalable and Efficient Synthesis of Chiral Compounds

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chiral compounds, offering substantial advantages over traditional batch processing. whiterose.ac.ukacs.org This approach involves pumping reagents through a network of tubes and reactors, enabling precise control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in microreactors or packed-bed reactors facilitates superior heat and mass transfer, leading to improved reaction rates, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions. whiterose.ac.ukgoogle.com

For the synthesis of chiral amines and amino acids, continuous flow processes have been developed that demonstrate increased productivity and simplified work-up procedures. nih.govrsc.org For instance, the synthesis of p-chlorophenylglycine has been successfully adapted to a microchannel reactor system, reacting p-chlorobenzaldehyde, ammonium (B1175870) bicarbonate, and sodium cyanide. This method drastically reduces the reaction time to as little as 8-18 minutes, achieving product purity above 98% and yields exceeding 95%. google.com Such systems can be fully automated and often allow for the integration of in-line purification and analysis, streamlining the entire manufacturing process. acs.org The use of immobilized catalysts or enzymes in packed-bed reactors within a flow setup is especially appealing, as it allows for easy separation of the catalyst from the product stream and enables catalyst recycling, which is crucial for cost-effective and sustainable large-scale production. whiterose.ac.uknih.gov

The application of flow chemistry is not limited to single-step transformations. Multi-step sequences can be "telescoped," where the output from one reactor flows directly into the next, eliminating the need for intermediate isolation and purification steps. researchgate.net This has been demonstrated in the synthesis of various active pharmaceutical ingredients (APIs), underscoring the potential for developing a fully continuous, scalable, and efficient process for producing N-Boc-2-(3'-Chlorophenyl)-D-glycine and related chiral intermediates. acs.orgrsc.org

Development of Novel Chiral Catalysts and Auxiliaries

The cornerstone of asymmetric synthesis is the development of effective chiral catalysts and auxiliaries that can induce high levels of stereoselectivity. nih.gov Research in this area is vibrant, with continuous innovation in organocatalysis, metal-based catalysis, and biocatalysis for the production of enantiomerically pure amino acids. nih.govnih.gov

Chiral Auxiliaries: A well-established strategy involves the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. researchgate.netresearchgate.net Nickel(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand (e.g., from L-proline) are particularly effective. nih.gov The glycine enolate within the rigid metal complex can be alkylated with high diastereoselectivity. Subsequent removal of the auxiliary yields the desired non-proteinogenic amino acid. This method has been successfully applied to the synthesis of a wide variety of tailor-made α-amino acids. nih.gov

Chiral Catalysts: The use of catalytic amounts of a chiral entity is often more efficient and economical. nih.gov

Metal Catalysts: Chiral metal complexes are widely used. For example, chiral quaternary ammonium salts can act as phase-transfer catalysts for the enantioselective alkylation of glycine derivatives, achieving high yields and excellent enantioselectivity. researchgate.net

Organocatalysts: Metal-free organocatalysis has gained prominence as a sustainable alternative. Chiral primary amines and their derivatives have been employed as organocatalysts in reactions like the conjugate addition of aldehydes to nitroalkenes, providing access to key chiral intermediates for drugs such as (S)-baclofen. nih.gov

Biocatalysts: Enzymes offer unparalleled selectivity under mild conditions. whiterose.ac.uknih.gov Transaminases, for instance, are increasingly used for the asymmetric synthesis of chiral amines and amino acids by transferring an amino group from a donor molecule to a prochiral ketone or keto-acid. google.com Both (R)- and (S)-selective transaminases have been developed, allowing access to either enantiomer of the target molecule. google.com The substrate scope and stability of these biocatalysts are continually being improved through protein engineering and directed evolution. researchgate.netresearchgate.net

Catalyst/Auxiliary TypeExampleApplication in Amino Acid SynthesisKey Advantages
Chiral AuxiliaryNickel(II) complex of a glycine Schiff baseDiastereoselective alkylation to form various non-proteinogenic amino acids. nih.govHigh diastereoselectivity, well-established methodology. researchgate.netresearchgate.net
Phase-Transfer CatalystChiral quaternary ammonium saltEnantioselective alkylation of glycine derivatives. researchgate.netHigh enantioselectivity, catalytic turnover.
OrganocatalystChiral primary amine-salicylamideEnantioselective conjugate addition reactions. nih.govMetal-free, environmentally benign. nih.gov
BiocatalystTransaminase (ATA)Asymmetric amination of a prochiral keto-acid precursor to the corresponding amino acid. google.comExceptional enantioselectivity (>99% e.e.), mild reaction conditions, environmentally friendly. whiterose.ac.uknih.gov

Mechanistic Investigations of Chiral Induction and Stereocontrol

A deep understanding of the reaction mechanism is crucial for optimizing existing synthetic methods and designing new, more effective ones. nih.gov Researchers employ a combination of experimental techniques and computational modeling to elucidate the principles of chiral induction and stereocontrol in the synthesis of compounds like this compound.

Experimental approaches often involve the isolation and characterization of reaction intermediates. For instance, in syntheses using nickel(II) complexes, the absolute configuration of the major diastereomeric intermediate can be determined by X-ray crystal structure analysis. nih.gov This provides direct evidence of the facial selectivity of the reaction and helps to validate proposed models of stereochemical control. nih.gov By systematically varying reaction parameters such as the base, solvent, and temperature, chemists can probe their effects on diastereoselectivity and gain insight into the transition state geometry. nih.gov

In aldol (B89426) reactions, stereocontrol can be influenced by various factors, including chelation effects and non-bonding interactions in the transition state. nih.gov Models like the Felkin-Anh model or hypotheses based on boat-like transition states are proposed to explain the observed 1,5-anti induction that dictates the configuration of the newly formed stereocenter. nih.gov

Computational studies, particularly using density functional theory (DFT), have become indispensable tools for investigating reaction mechanisms. acs.org These calculations can map out the entire reaction pathway, determine the energies of transition states and intermediates, and visualize their three-dimensional structures. This allows researchers to understand why one stereochemical outcome is favored over another. For example, DFT calculations can help rule out proposed but energetically unfavorable pathways, such as a direct C-H insertion, and identify more complex, lower-energy routes involving intermediates like cyclic tetrazines. acs.org This detailed mechanistic insight is essential for the rational design of more selective catalysts and reaction conditions.

Application of Stable Isotopes in Synthetic Pathways and Mechanistic Probes

Stable isotope labeling is a powerful technique for tracing the flow of atoms through a synthetic pathway and for elucidating reaction mechanisms. nih.govnih.gov By replacing an atom (such as ¹²C, ¹H, or ¹⁴N) with its heavier, non-radioactive isotope (e.g., ¹³C, ²H/D, or ¹⁵N), researchers can track the fate of specific atoms or fragments of a molecule using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

This approach is invaluable for distinguishing between different possible mechanistic pathways. acs.orgacs.org For example, to determine the mechanism of a nitrogen insertion reaction, a starting material can be synthesized with a ¹⁵N label. acs.org The position of the ¹⁵N atom in the final product, as determined by ¹⁵N NMR or MS, can provide conclusive evidence for one mechanism over others. acs.orgacs.org If a proposed mechanism involves the symmetrical distribution of nitrogen atoms, both nitrogens in the product should be labeled; if the mechanism is asymmetric, only a specific nitrogen will carry the label. acs.org

In the context of amino acid synthesis and metabolism, stable-isotope tracing is used extensively. pnas.orgdigitellinc.com For instance, feeding cell cultures with ¹³C-labeled glucose or a specific ¹³C-labeled amino acid allows scientists to track the carbon backbone and identify all the metabolic by-products derived from that nutrient. pnas.org This method, often called metabolomics or fluxomics, provides a detailed map of intracellular metabolic activity. nih.gov While often applied to biological systems, the same principles are used in synthetic chemistry to understand reaction networks, identify by-products, and optimize reaction conditions for desired outcomes. nih.govresearchgate.net The kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution, can also be measured to determine whether a particular bond is broken in the rate-determining step of a reaction.

Exploration of New Chemical Transformations Utilizing the Chlorophenylglycine Moiety

Once synthesized, the this compound scaffold is not merely an endpoint but a valuable intermediate for further chemical elaboration. The unique structural features of the chlorophenylglycine moiety—the chiral center, the protected amine, the carboxylic acid, and the electronically modified aromatic ring—make it a versatile building block in organic synthesis. chemicalbook.comnih.gov

The phenylglycine framework is a core component of numerous natural products with significant biological activity, including antibiotics. rsc.org The presence of a chlorine atom on the phenyl ring provides both steric bulk and specific electronic properties due to its electronegativity and size. nih.gov This can critically influence how a larger molecule containing this moiety interacts with biological targets, such as the binding pocket of an enzyme. nih.gov The chlorine atom can lead to tighter (or looser) binding, thereby modulating the potency and selectivity of a drug candidate.

Furthermore, the chloro-substituent can serve as a chemical handle for further transformations. While the carbon-chlorine bond on an aromatic ring is generally stable, it can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under appropriate catalytic conditions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a diverse library of analogues from a common chlorophenylglycine precursor. This strategy of late-stage functionalization is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. The non-proteinogenic nature of this amino acid also makes peptides containing it more resistant to enzymatic degradation, a desirable property for peptide-based therapeutics. rsc.orgacs.org

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing N-Boc-2-(3'-Chlorophenyl)-D-glycine with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves introducing the 3'-chlorophenyl group via Friedel-Crafts alkylation or cross-coupling reactions, followed by Boc-protection of the amino group. To preserve stereochemistry, use chiral auxiliaries or asymmetric catalysis. For example, low-temperature conditions (-80°C in diethyl ether) and non-polar solvents can minimize racemization during lithiation steps, as demonstrated in studies on analogous N-Boc-protected glycine derivatives . Purification via column chromatography or recrystallization with chiral resolving agents ensures enantiopurity >97% .

Q. Which analytical techniques are most reliable for confirming the stereochemical integrity and purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak® columns) is critical for enantiopurity assessment. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, confirms structural integrity, while X-ray crystallography provides definitive stereochemical assignment. Mass spectrometry (HRMS) validates molecular weight and purity (>95%) .

Q. What safety protocols are essential when handling this compound in reactions involving reactive intermediates?

  • Methodological Answer : Use inert atmospheres (e.g., nitrogen/argon) for moisture-sensitive steps, and avoid inhalation/contact by employing fume hoods, gloves, and protective eyewear. For lithiated intermediates, quench with dry ice or ethanol to prevent exothermic reactions. Waste must be segregated and disposed via certified chemical waste services to comply with environmental regulations .

Advanced Research Questions

Q. How do solvent polarity and ligand choice impact the stereochemical stability of this compound during derivatization?

  • Methodological Answer : Polar aprotic solvents (e.g., THF) accelerate enantiomerization due to increased solvation of intermediates, while non-polar solvents (diethyl ether) stabilize lithiated species, reducing racemization. Ligands like (-)-sparteine enhance configurational stability by forming chiral complexes, as shown in kinetic studies of N-Boc-2-aryl-pyrrolidines. Activation parameters (ΔH‡ and ΔS‡) derived from variable-temperature NMR or HPLC can quantify enantiomerization rates .

Q. What experimental designs resolve contradictions in reported yields for catalytic asymmetric syntheses of this compound?

  • Methodological Answer : Systematic screening via Design of Experiments (DoE) identifies critical variables (e.g., catalyst loading, temperature). Replicate reactions under controlled conditions (e.g., anhydrous solvents, strict temperature gradients) reduce variability. Cross-validate results using orthogonal characterization methods (e.g., chiral HPLC vs. optical rotation) to rule out analytical artifacts .

Q. How can racemization be minimized when incorporating this compound into peptide chains?

  • Methodological Answer : Use coupling reagents (e.g., HATU, DIC) that minimize acid/base exposure, and conduct reactions at 0–4°C. Boc-deprotection with TFA should be brief (<30 min) to avoid α-proton abstraction. Monitoring via real-time circular dichroism (CD) spectroscopy detects early-stage racemization, enabling rapid optimization .

Q. What thermodynamic and kinetic strategies prevent enantiomerization during long-term storage?

  • Methodological Answer : Store the compound at -20°C in anhydrous, oxygen-free environments (e.g., sealed vials under argon). Lyophilization reduces hydrolytic degradation. Kinetic studies suggest that enantiomerization follows first-order kinetics; thus, Arrhenius plots (ln k vs. 1/T) derived from accelerated stability testing predict shelf-life under varying conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-reference with high-purity commercial standards (if available) and validate analytical conditions (e.g., NMR solvent, HPLC gradient). Impurities from residual solvents or byproducts (e.g., de-Boc products) can skew data. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) clarify melting point inconsistencies .

Methodological Best Practices

  • Stereochemical Assignments : Use Mosher’s ester analysis or computational methods (DFT calculations) to resolve ambiguous configurations .
  • Reaction Optimization : Employ microfluidic reactors for precise control over exothermic steps (e.g., lithiation) .
  • Data Reproducibility : Pre-dry solvents and reagents (e.g., molecular sieves for THF) to mitigate moisture-induced variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.